IEM 1925 dihydrobromide
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Overview
Description
IEM 1925 dihydrobromide is a voltage- and use-dependent open-channel antagonist of AMPA receptors . It selectively blocks GluA2 subunit-lacking receptors more potently than GluA2-containing receptors .
Molecular Structure Analysis
The molecular formula of this compound is C17H28N2.2HBr . The molecular weight is 422.24 .Chemical Reactions Analysis
This compound is an antagonist of AMPA receptors . It blocks GluA2 subunit-lacking receptors more potently than GluA2-containing receptors .Physical and Chemical Properties Analysis
This compound is a white solid . It is soluble to 100 mM in water and to 50 mM in DMSO .Scientific Research Applications
Inhibition of Spinal Ca2+-Permeable AMPA Receptors
IEM 1925 dihydrobromide has been investigated for its potential in treating persistent inflammatory pain. Studies show that this compound, when applied intrathecally, can significantly alleviate inflammatory pain without noticeable side effects. This is attributed to its activity-dependent manner of inhibiting spinal Ca2+-permeable AMPA receptors (CP-AMPARs), which are linked to the maintenance of persistent inflammatory pain (Kopach et al., 2016).
Effects on Glutamate Receptors in Insects and Molluscs
Research involving IEM 1925 has also extended to the study of glutamate receptors in insects and molluscan neurons. It was found that IEM 1925, along with other dicationic drugs, inhibits glutamate-gated cationic currents in a dose-dependent manner. This study aids in identifying and classifying glutamate receptors in invertebrates and highlights the potential use of these compounds in exploring synaptic transmission (Samoilova et al., 1997).
Study of AMPA Receptor Channels
IEM 1925 has been crucial in understanding the kinetics of open channel block of AMPA receptors in rat hippocampal neurons. This compound demonstrated potent blocking abilities, particularly in GluR2-lacking AMPA receptors. Such studies provide insights into the subunit specificity of channel block and contribute to the development of new selective AMPA receptor blockers for potential therapeutic applications (Tikhonov et al., 2000).
Ion Composition Effect on AMPA Receptor Channels Blockade
Further research involving IEM 1925 examined how external sodium influences the block of Ca2+ -permeable AMPA receptor channels. This study, conducted on rat striatal interneurons, revealed that lowering external sodium facilitated the blocking action of IEM 1925, suggesting a competitive interaction with current-carrying sodium ions at the intrapore binding site (Tikhonova et al., 2010).
Exploration of Ionotropic Glutamate Receptor Channel Blockers
IEM 1925 has been part of studies exploring the effects of ionotropic glutamate receptor channel blockers in various experimental settings. These studies have contributed to understanding the pharmacological mechanisms and potential therapeutic applications of such compounds (Lukomskaya et al., 2007).
Mechanisms of Glutamate Receptor Channels Blockade
Research on IEM 1925 has helped elucidate the mechanisms of its blocking action on NMDA and AMPA glutamate receptors. Such studies provide valuable information for both structural and physiological investigations of glutamate receptors, contributing to our understanding of their role in various pathological processes (Magazanik et al., 2007).
Mechanism of Action
Target of Action
IEM 1925 dihydrobromide primarily targets the AMPA receptors , which are a type of ionotropic glutamate receptor . It is selective between subtypes, blocking GluA2 subunit-lacking receptors more potently than GluA2-containing receptors . AMPA receptors play a crucial role in synaptic transmission and plasticity in the central nervous system.
Mode of Action
This compound acts as a voltage- and use-dependent open-channel antagonist of AMPA receptors . It blocks the GluA2 subunit-lacking receptors more potently than GluA2-containing receptors . The blocking potency of this compound for GluA2-containing AMPAR is 210 times higher at -80 mV .
Pharmacokinetics
It is soluble to 100 mm in water and to 50 mm in dmso , which suggests that it could be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the modulation of neural signaling. By blocking AMPA receptors, it can inhibit excitatory synaptic transmission. This has been shown to alleviate inflammatory pain in a rat model of peripheral inflammation .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
IEM 1925 dihydrobromide interacts with AMPA receptors, specifically the GluA2 subunit . The nature of these interactions is voltage- and use-dependent .
Cellular Effects
This compound’s interaction with AMPA receptors can influence cell function. By blocking GluA2 subunit-lacking receptors, it can impact cell signaling pathways and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on AMPA receptors. It binds to these receptors and blocks them, thereby inhibiting their function .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . For instance, in a rat model of epilepsy, the latent period of onset of epileptiform activity increased by 40% with a dose of 10 mg/kg .
Properties
IUPAC Name |
N'-(1-phenylcyclohexyl)pentane-1,5-diamine;dihydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2.2BrH/c18-14-8-3-9-15-19-17(12-6-2-7-13-17)16-10-4-1-5-11-16;;/h1,4-5,10-11,19H,2-3,6-9,12-15,18H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYUSVRXEKAQSL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)NCCCCCN.Br.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Br2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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